

# Application Notes and Protocols for In Vivo Delivery of CC-90001

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CC-90001

Cat. No.: B8144723

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**CC-90001** is a potent and selective, orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK), with a notable bias for JNK1 over JNK2.<sup>[1][2][3]</sup> Dysregulation of the JNK signaling pathway is implicated in the pathogenesis of various fibrotic diseases, making **CC-90001** a promising therapeutic agent for conditions such as idiopathic pulmonary fibrosis (IPF).<sup>[4][5][6]</sup> Preclinical and clinical studies have demonstrated its anti-inflammatory and antifibrotic activities.<sup>[2][5]</sup>

These application notes provide detailed protocols for the preparation and in vivo administration of **CC-90001** in preclinical research settings, primarily focusing on rodent models. The information is compiled from publicly available data and established methodologies for in vivo drug delivery of small molecules.

## Mechanism of Action: JNK Inhibition

**CC-90001** exerts its therapeutic effects by inhibiting the c-Jun N-terminal kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. JNKs are stress-activated protein kinases that regulate cellular processes such as inflammation, apoptosis, and cell proliferation.<sup>[4]</sup> In the context of fibrosis, JNK1 activation, in particular, is associated with fibroblast activation, collagen production, and epithelial cell death.<sup>[5][7]</sup> By selectively inhibiting JNK1, **CC-90001** can mitigate these profibrotic processes.<sup>[8]</sup>

Below is a diagram illustrating the simplified signaling pathway and the point of intervention for **CC-90001**.



[Click to download full resolution via product page](#)

Caption: Simplified JNK signaling pathway and the inhibitory action of **CC-90001**.

## Quantitative Data Summary

The following tables summarize key quantitative data for **CC-90001** based on available preclinical and clinical information.

Table 1: In Vitro Potency and Selectivity

| Parameter                                | Value                          | Cell Model                         | Reference                               |
|------------------------------------------|--------------------------------|------------------------------------|-----------------------------------------|
| JNK1/JNK2 Selectivity                    | 12.9-fold more potent for JNK1 | JNK1 and JNK2 knockout fibroblasts | <a href="#">[2]</a> <a href="#">[7]</a> |
| EC50 (LPS-induced c-jun phosphorylation) | 480 nM                         | Cellular assays                    | <a href="#">[2]</a>                     |

Table 2: Preclinical In Vivo Efficacy

| Animal Model                        | Dose           | Effect                                                        | Reference           |
|-------------------------------------|----------------|---------------------------------------------------------------|---------------------|
| Steatohepatitis Model               | 3 mg/kg b.i.d. | 48% reduction in collagen, 53% reduction in $\alpha$ -SMA     | <a href="#">[2]</a> |
| House Dust Mite Lung Fibrosis Model | Not specified  | Reduction in lung collagen and $\alpha$ -SMA to near baseline | <a href="#">[2]</a> |

Table 3: Clinical Trial Dosages (Oral Administration)

| Phase    | Patient Population            | Doses                  | Frequency  | Reference                                                    |
|----------|-------------------------------|------------------------|------------|--------------------------------------------------------------|
| Phase 1b | Pulmonary Fibrosis            | 100 mg, 200 mg, 400 mg | Once daily | <a href="#">[7]</a>                                          |
| Phase 2  | Idiopathic Pulmonary Fibrosis | 200 mg, 400 mg         | Once daily | <a href="#">[5]</a> <a href="#">[9]</a> <a href="#">[10]</a> |

## Experimental Protocols

### Protocol 1: Preparation of CC-90001 for Oral Gavage in Rodents

This protocol describes the preparation of a **CC-90001** formulation suitable for oral administration in preclinical animal models, such as mice and rats.

#### Materials:

- **CC-90001** powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- PEG300 (Polyethylene glycol 300)
- Tween 80 (Polysorbate 80)
- Deionized water (ddH<sub>2</sub>O) or sterile saline
- Corn oil
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

#### Formulation A: Aqueous-Based Suspension

This formulation is suitable for compounds that can be suspended in an aqueous vehicle.

- Stock Solution Preparation:
  - Prepare a stock solution of **CC-90001** in DMSO. For example, to achieve a high concentration stock, dissolve **CC-90001** in fresh DMSO to a final concentration of 32 mg/mL.<sup>[1]</sup> Ensure the powder is completely dissolved by vortexing. Note: Moisture-absorbing DMSO can reduce solubility.

- Working Solution Preparation (Example for a 1 mL final volume):
  - In a sterile microcentrifuge tube, add 400  $\mu$ L of PEG300.
  - Add 50  $\mu$ L of the 32 mg/mL **CC-90001** DMSO stock solution to the PEG300.
  - Mix thoroughly by vortexing until the solution is clear.
  - Add 50  $\mu$ L of Tween 80 to the mixture and vortex until clear.
  - Add 500  $\mu$ L of ddH<sub>2</sub>O or sterile saline to bring the final volume to 1 mL.
  - Vortex the final suspension thoroughly before each administration to ensure homogeneity. The mixed solution should be used immediately for optimal results.[1]

#### Formulation B: Oil-Based Suspension

This formulation is an alternative for compounds with poor aqueous solubility.

- Stock Solution Preparation:
  - As in Formulation A, prepare a concentrated stock solution of **CC-90001** in DMSO (e.g., 32 mg/mL).[1]
- Working Solution Preparation (Example for a 1 mL final volume):
  - In a sterile microcentrifuge tube, add 950  $\mu$ L of corn oil.
  - Add 50  $\mu$ L of the 32 mg/mL **CC-90001** DMSO stock solution to the corn oil.
  - Vortex vigorously to create a uniform suspension. The mixed solution should be used immediately.[1]

#### General Workflow for Formulation Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for preparing **CC-90001** formulations for in vivo studies.

## Protocol 2: In Vivo Administration via Oral Gavage

This protocol outlines the standard procedure for administering the prepared **CC-90001** formulation to rodents.

### Pre-Procedure:

- Animal Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures.
- Dose Calculation: Calculate the required volume of the **CC-90001** formulation to be administered based on the animal's body weight and the desired dose (e.g., mg/kg).
- Formulation Preparation: Prepare the required amount of the selected formulation immediately before administration.

### Procedure:

- Animal Restraint: Gently but firmly restrain the animal. For mice, this can be done by scruffing the back of the neck to immobilize the head.
- Gavage Needle Insertion:
  - Use a sterile, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice).
  - Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
  - Gently insert the needle into the esophagus. The animal should swallow the needle as it is advanced. If resistance is met, or the animal shows signs of distress (e.g., coughing), withdraw the needle immediately.
- Substance Administration: Once the needle is correctly positioned in the stomach, slowly dispense the calculated volume of the **CC-90001** formulation.
- Needle Withdrawal: Smoothly and slowly withdraw the gavage needle.

- Post-Procedure Monitoring: Return the animal to its cage and monitor for any adverse reactions.

#### Safety and Handling:

- Follow all institutional guidelines for animal care and use.
- Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
- Handle **CC-90001** powder in a ventilated enclosure to avoid inhalation.
- Dispose of all waste materials according to institutional protocols.

## Concluding Remarks

The protocols outlined above provide a framework for the *in vivo* delivery of **CC-90001** in preclinical research. The choice of formulation will depend on the specific experimental requirements and the physicochemical properties of the compound. As **CC-90001** has been successfully administered orally in clinical trials, oral gavage is the most clinically relevant route of administration for preclinical efficacy studies. Researchers should optimize dosing regimens and formulations based on their specific animal models and experimental endpoints.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
2. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
3. Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001 - PubMed  
[pubmed.ncbi.nlm.nih.gov]
4. "A Mighty Flame Can Follow a Tiny Spark": Is This the Case of c-Jun N-Terminal Kinase 1 Inhibitors in Idiopathic Pulmonary Fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of CC-90001 (BMS-986360), a c-Jun N-terminal Kinase Inhibitor, in Phase 1 Studies in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Delivery of CC-90001]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8144723#in-vivo-delivery-methods-for-cc-90001\]](https://www.benchchem.com/product/b8144723#in-vivo-delivery-methods-for-cc-90001)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

